molecular formula C21H20N2O5 B2859116 methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 1009469-65-1

methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2859116
CAS No.: 1009469-65-1
M. Wt: 380.4
InChI Key: LUWQUMIDVWHMKF-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic heterocyclic compound featuring a pyrazole core substituted with a hydroxy-phenyl group and a benzoate ester. The pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) is substituted at positions 3 and 2. Position 3 bears a 2-hydroxy-4-((2-methylallyl)oxy)phenyl group, while position 4 is linked via an ether bond to the benzoate moiety. The 2-methylallyloxy group introduces a propenyl ether substituent, which may influence electronic and steric properties, while the methyl ester at the benzoate terminus contributes to lipophilicity. This structural framework is reminiscent of bioactive pyrazole derivatives, which are often explored for pharmacological or agrochemical applications .

Properties

IUPAC Name

methyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13(2)12-27-16-8-9-17(18(24)10-16)20-19(11-22-23-20)28-15-6-4-14(5-7-15)21(25)26-3/h4-11,24H,1,12H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWQUMIDVWHMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzoate core substituted with a pyrazole moiety and a hydroxyphenyl group. Its chemical formula is C16H18N2O4C_{16}H_{18}N_2O_4, and it features functional groups that may influence its biological properties.

Synthesis

Synthesis typically involves multiple steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the hydroxy and methylallyloxy substituents.
  • Esterification to yield the final product.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives with similar structural motifs have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

A structure-activity relationship (SAR) study demonstrated that specific modifications to the compound's structure could enhance its antiviral potency. For example, substituents at the R1 position significantly affected the anti-HCV activity, where lipophilic groups tended to improve efficacy while maintaining low cytotoxicity levels .

CompoundEC50 (μM)SI (Selectivity Index)Activity
Compound 180.044154High anti-HCV activity
Compound 141.5>20Moderate anti-HCV activity
Compound 190.09>20High anti-HCV activity

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. It is believed to act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, which plays a critical role in cancer cell survival.

Studies have shown that HSP90 inhibitors can induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like this compound .

Case Studies

  • Antiviral Efficacy : A study explored the antiviral effects of various biaryl amides, revealing that modifications similar to those found in this compound resulted in significant inhibition of HCV replication .
  • Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound inhibited HSP90 with IC50 values in the range of 2–6 μM, leading to reduced viability of breast cancer cells without significant toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Ethyl 4-((3-(2-Hydroxy-4-Methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

  • Key Differences :
    • Substituent at the phenyl ring: Methoxy (-OCH₃) vs. 2-methylallyloxy (-OCH₂C(CH₃)=CH₂).
    • Ester group: Ethyl vs. methyl.

B. Pyrazoline Derivatives (e.g., 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole)

  • Key Differences :
    • Pyrazoline (dihydro-pyrazole) vs. aromatic pyrazole core.
    • Substituents: Biphenyl and methoxyphenyl groups vs. hydroxy-allyloxy-phenyl and benzoate.
  • Impact :
    • Pyrazoline derivatives are often associated with analgesic and anti-inflammatory activities due to hydrogen-bonding capabilities of the dihydro-pyrazole core. The fully aromatic pyrazole in the target compound may exhibit different electronic properties and biological target interactions .

C. Agrochemical Pyrethroids (e.g., Permethrin, Deltamethrin)

  • Key Differences :
    • Pyrethroids feature cyclopropane-carboxylate esters and halogenated side chains, unlike the pyrazole-benzoate scaffold.
  • Impact: While pyrethroids target insect sodium channels, the target compound’s pyrazole-benzoate structure may interact with different biological pathways, such as enzyme inhibition or receptor modulation.

Crystallographic Insights

Crystal structures of related pyrazole derivatives (e.g., ) reveal that substituents influence packing via hydrogen bonds (e.g., O–H···N interactions) and π-π stacking.

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